N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole derivatives are known for their significant biological activities, while tetrazoles are often used in medicinal chemistry for their bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions
Synthesis of 5-bromo-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Formation of the ethyl linkage: The 5-bromo-1H-indole can be reacted with an appropriate ethylating agent to introduce the ethyl group.
Introduction of the tetrazole moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling with benzamide: Finally, the synthesized intermediate can be coupled with 3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield various substituted indole derivatives.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to proteins and other biomolecules with high affinity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Shares the indole moiety but lacks the tetrazole ring.
3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains the tetrazole ring but lacks the indole moiety.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17BrN6O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(12-17)19(27)21-8-10-25-9-7-14-11-16(20)5-6-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
XVZZAAMQLRISCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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